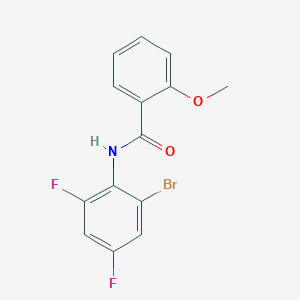![molecular formula C14H20N2O4S2 B4679959 4-{[1-(2-thienylsulfonyl)-3-piperidinyl]carbonyl}morpholine](/img/structure/B4679959.png)
4-{[1-(2-thienylsulfonyl)-3-piperidinyl]carbonyl}morpholine
Vue d'ensemble
Description
4-{[1-(2-thienylsulfonyl)-3-piperidinyl]carbonyl}morpholine, also known as TCM-018, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. TCM-018 belongs to the class of compounds known as piperidine derivatives and has been shown to have a range of biochemical and physiological effects. In
Mécanisme D'action
The exact mechanism of action of 4-{[1-(2-thienylsulfonyl)-3-piperidinyl]carbonyl}morpholine is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters, including dopamine and serotonin. This compound has also been shown to interact with the opioid receptors, which may contribute to its antinociceptive effects.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects. This compound has also been shown to increase the levels of certain neurotransmitters, including dopamine and serotonin, which may contribute to its anxiolytic effects. Additionally, this compound has been shown to decrease the activity of certain enzymes, including cyclooxygenase-2 (COX-2), which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-{[1-(2-thienylsulfonyl)-3-piperidinyl]carbonyl}morpholine is that it has been shown to have low toxicity in animal studies. This makes it a potential candidate for further development as a therapeutic agent. However, one limitation of this compound is that its exact mechanism of action is not fully understood, which may make it difficult to develop targeted therapies based on its effects.
Orientations Futures
There are several future directions for research on 4-{[1-(2-thienylsulfonyl)-3-piperidinyl]carbonyl}morpholine. One direction is to further explore its potential therapeutic applications, particularly in the treatment of inflammatory diseases and pain. Another direction is to further elucidate its mechanism of action, which may help to develop more targeted therapies based on its effects. Additionally, further research is needed to explore the safety and efficacy of this compound in human clinical trials.
Applications De Recherche Scientifique
4-{[1-(2-thienylsulfonyl)-3-piperidinyl]carbonyl}morpholine has been the subject of several scientific research studies, primarily focused on its potential therapeutic applications. One study found that this compound has anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Another study found that this compound has antinociceptive effects, making it a potential candidate for the treatment of pain. This compound has also been shown to have anxiolytic effects, making it a potential candidate for the treatment of anxiety disorders.
Propriétés
IUPAC Name |
morpholin-4-yl-(1-thiophen-2-ylsulfonylpiperidin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S2/c17-14(15-6-8-20-9-7-15)12-3-1-5-16(11-12)22(18,19)13-4-2-10-21-13/h2,4,10,12H,1,3,5-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNIOZAJMCTJMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CS2)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-[3-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B4679879.png)
![N-[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-2-thienyl]nicotinamide](/img/structure/B4679880.png)
![methyl 3-{[(3-methylbenzyl)sulfonyl]amino}benzoate](/img/structure/B4679890.png)
![N-(3,5-dichlorophenyl)-2-[(3-nitrophenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4679906.png)
![butyl [5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B4679914.png)
![dimethyl 3,3'-(1,2-ethanediyl)bis(5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate)](/img/structure/B4679924.png)
![2-{2-[(acetylamino)methyl]-1H-benzimidazol-1-yl}-N-phenylacetamide](/img/structure/B4679929.png)
![N-(4-fluorobenzyl)-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine](/img/structure/B4679934.png)

![4-{3-chloro-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4679961.png)
![N-(4-cyanophenyl)-2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4679962.png)
![N-(4-chlorophenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B4679970.png)
![3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]-N-[2,2,2-trifluoro-1-(3-pyridinyl)ethyl]propanamide](/img/structure/B4679978.png)
![5-[3-(2,4-dichlorophenoxy)propyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B4679986.png)